molecular formula C11H16F3N3 B2369353 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine CAS No. 2253639-47-1

1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine

Cat. No. B2369353
CAS RN: 2253639-47-1
M. Wt: 247.265
InChI Key: PAQOJLFIMZYJSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has been described in the literature. For example, a method for preparing 4,4,4-trifluoro-1-(4-methyl phenyl)butane-1,3-dione involves reacting ethyl trifluoro acetate and ethyl acetate under the presence of base . Another synthesis method involves reacting ethyl trifluoroacetate with a Grignard reagent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For example, the InChI code and key can be used to represent the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the conformational landscape and intricate conformational relaxation paths of 4,4,4-trifluoro-1-butanol, a related compound, have been studied using rotational spectroscopy and quantum chemical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For example, the compound has a molecular weight of 247.26 and is a liquid at room temperature .

Scientific Research Applications

Antitumor Activities

1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, has shown potential in antitumor activities. A study demonstrated that certain derivatives exhibit potent antitumor activity against BCG-823 cells, surpassing the effectiveness of 5-fluorouracil (聂瑶 et al., 2014).

Sensor Applications

Amphoteric cruciforms, similar in structure to this compound, show significant changes in absorption and emission when exposed to various chemicals, indicating potential in sensor applications for metal cations and amines (Psaras L. McGrier et al., 2011).

Molecular Structure Studies

Studies on the molecular structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including compounds related to this compound, have enhanced understanding of molecular interactions and potential homoconjugated NHN+ cation formation (J. P. Castaneda et al., 2001).

Synthesis of Nitrogen-Rich Compounds

Research on the synthesis of nitrogen-rich compounds, including imidazole and 1,2,4-triazole-based molecules, is relevant for applications in nitrogen-rich gas generators. Such studies often involve compounds structurally related to this compound (D. Srinivas et al., 2014).

Biomimetic Synthesis

Biomimetic synthesis of coelenterazine analogs, involving similar structures to this compound, has been explored. This approach is significant for developing novel synthetic pathways and understanding biological mimicry (I. Devillers et al., 2002).

Material Science Applications

The chemical framework of this compound is relevant in material science, particularly in the synthesis of novel fluorinated polyimides. These polyimides have applications in creating materials with low moisture absorption and low dielectric constants, useful in various industrial applications (C. Chung et al., 2008).

Dopaminergic Activity Research

Tetrahydroindazoles, closely related to this compound, have been studied for their dopaminergic activity. Such research is crucial for understanding neurological functions and developing treatments for related disorders (L. Mcquaid et al., 1989).

properties

IUPAC Name

1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h7,9H,1-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQOJLFIMZYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)N(N=C2)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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